3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Description
Synthesis Analysis
The synthesis of derivatives, such as 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, involves direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoyl chloride. This method has been demonstrated to produce a variety of arylidene groups, confirmed through elemental analysis, IR, ^1H NMR, and MS spectroscopy, along with single-crystal X-ray diffraction data for specific compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The structural confirmation of synthesized compounds, including those with a thiazolidine-2,4-dione core, is crucial. Techniques such as ^1H, ^13C NMR, LC-MS spectra, and X-ray diffraction methods are employed for this purpose, providing detailed insights into the molecular framework and validating the intended synthesis outcomes (Holota et al., 2022).
Chemical Reactions and Properties
Research into the chemical reactions and properties of thiazolidine-2,4-dione derivatives has revealed a variety of interactions and transformations. For example, reactions with primary and secondary alkylamines have yielded products with significant yields, demonstrating the compound's reactivity and potential for further chemical modifications (Jeon & Kim, 2000).
Physical Properties Analysis
The physical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting points, and log P values, are investigated to understand their behavior in different environments and potential applications. These properties are critical for determining the compound's suitability for specific research or industrial applications (Popov-Pergal et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for comprehending the compound's utility. Studies focusing on the synthesis and reactions of thiazolidine-2,4-dione derivatives provide insights into their chemical behavior, offering a basis for developing new compounds with tailored properties (Youssef, 2007).
properties
IUPAC Name |
(5Z)-3-butyl-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-4-5-6-18-15(19)14(23-16(18)20)8-10-7-12(21-2)13(22-3)9-11(10)17/h7-9H,4-6H2,1-3H3/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAMNFRRLJXQNE-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2Cl)OC)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2Cl)OC)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-butyl-5-(2-chloro-4,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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